molecular formula C16H15N5O2 B11809716 Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11809716
M. Wt: 309.32 g/mol
InChI Key: CIIPBOHKCNOMSR-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound that features a triazole ring substituted with pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the condensation of 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidative conditions.

    Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate depends on its application:

    Biological Systems: It may interact with enzymes or receptors, inhibiting or modulating their activity.

    Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both pyridine and triazole rings provides multiple coordination sites, making it a versatile ligand in coordination chemistry .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-5-9-18-10-6-13)19-15(20-21)12-3-7-17-8-4-12/h3-10H,2,11H2,1H3

InChI Key

CIIPBOHKCNOMSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3

Origin of Product

United States

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